4-nitrobenzyl 2-pyrazinecarboxylate
Overview
Description
4-nitrobenzyl 2-pyrazinecarboxylate is an organic compound that combines a nitrobenzyl group with a pyrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 4-nitrobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-aminobenzyl 2-pyrazinecarboxylate.
Substitution: Various substituted pyrazinecarboxylates.
Hydrolysis: 2-pyrazinecarboxylic acid and 4-nitrobenzyl alcohol.
Scientific Research Applications
4-nitrobenzyl 2-pyrazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-pyrazinecarboxylate depends on its application. For instance, in medicinal chemistry, the nitro group can be reduced under hypoxic conditions to release active drugs. The pyrazinecarboxylate moiety can interact with various biological targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-pyrazinecarboxylic acid: A precursor in the synthesis of 4-nitrobenzyl 2-pyrazinecarboxylate.
4-nitrobenzyl alcohol: Another precursor used in the esterification process.
4-nitrobenzyl 2-aminopyridinium tetrachlorocuprate (II): A related compound with similar structural features but different applications.
Uniqueness
This compound is unique due to its combination of a nitrobenzyl group and a pyrazinecarboxylate moiety, which imparts specific chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-nitrophenyl)methyl pyrazine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(11-7-13-5-6-14-11)19-8-9-1-3-10(4-2-9)15(17)18/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQIVTIQHAUTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.